Cas no 1856072-04-2 (1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid)

1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
- 1H-Pyrazole-4-carboxylic acid, 1-[(4-chlorophenyl)methyl]-3-nitro-
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- Inchi: 1S/C11H8ClN3O4/c12-8-3-1-7(2-4-8)5-14-6-9(11(16)17)10(13-14)15(18)19/h1-4,6H,5H2,(H,16,17)
- InChI Key: COXYLUCCFHEQDO-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C(Cl)C=C2)C=C(C(O)=O)C([N+]([O-])=O)=N1
1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB553910-500 mg |
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid; . |
1856072-04-2 | 500MG |
€811.70 | 2022-03-01 | ||
abcr | AB553910-1 g |
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid; . |
1856072-04-2 | 1g |
€1,107.30 | 2022-03-01 | ||
abcr | AB553910-100 mg |
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid; . |
1856072-04-2 | 100MG |
€454.70 | 2022-03-01 | ||
abcr | AB553910-250 mg |
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid; . |
1856072-04-2 | 250MG |
€614.30 | 2022-03-01 |
1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid Related Literature
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Additional information on 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
Introduction to 1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic Acid (CAS No. 1856072-04-2)
1-(4-Chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid (CAS No. 1856072-04-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The unique structural features of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid make it a promising candidate for further investigation and potential therapeutic applications.
The molecular structure of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring substituted with a 4-chlorobenzyl group at the 1-position and a nitro group at the 3-position, along with a carboxylic acid moiety at the 4-position. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it an interesting subject for both academic and industrial research.
In recent studies, 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has shown promising results in various biological assays. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid could be a valuable lead compound for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has also been investigated for its potential anticancer activity. A study conducted by researchers at the National Cancer Institute found that this compound selectively inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer cell death.
The pharmacokinetic properties of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid have also been studied to assess its suitability as a drug candidate. Preliminary data indicate that this compound has favorable solubility and stability profiles, which are essential for effective drug delivery. Additionally, in vivo studies in animal models have shown that 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid is well-tolerated and does not exhibit significant toxicity at therapeutic doses.
The synthetic route for the preparation of 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid has been optimized to ensure high yields and purity. The synthesis typically involves several steps, including the formation of the pyrazole ring, introduction of the 4-chlorobenzyl group, and nitration followed by carboxylation. These synthetic methods are well-documented in the literature and can be adapted for large-scale production if necessary.
In conclusion, 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid (CAS No. 1856072-04-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential, with the hope of translating these findings into clinical benefits for patients suffering from inflammatory diseases and cancer.
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